2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a trifluoromethyl group, a piperazine ring, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, which is then functionalized with a trifluoromethyl group. The piperazine ring is introduced through nucleophilic substitution reactions, and finally, the pyridine ring with a carbonitrile group is attached using coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or amines.
Scientific Research Applications
2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
Compared to similar compounds, 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)12-1-2-13(22-21-12)23-5-7-24(8-6-23)14-9-11(10-19)3-4-20-14/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTIOEKLAHDKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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